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Cat. No.: B15608686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on

GSK2556286 (GSK286), a novel drug candidate with potent antimycobacterial activity. GSK286

represents a promising new approach to tuberculosis (TB) treatment, particularly due to its

unique mechanism of action and efficacy against intracellular Mycobacterium tuberculosis

(Mtb). This document summarizes key quantitative data, details experimental protocols from

pivotal studies, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action
GSK286 is an orally active compound that demonstrates cholesterol-dependent inhibitory

activity against Mycobacterium tuberculosis.[1] Its primary mechanism of action involves the

activation of a membrane-bound adenylyl cyclase, Rv1625c, in Mtb.[1][2][3] This activation

leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold,

which in turn inhibits the catabolism of cholesterol, a critical carbon source for Mtb during

infection.[2][3][4] The compound's efficacy is notably higher against Mtb residing within

macrophages, a key environment where the bacterium utilizes host cholesterol.[5][6][7][8]

GSK286 has shown potential to shorten TB treatment durations and could be a viable

replacement for linezolid in regimens like the Nix-TB three-drug combination.[2][3][4]
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The following tables summarize the key quantitative data from foundational studies on

GSK286, providing insights into its potency and spectrum of activity.

Table 1: In Vitro Activity of GSK286 against M. tuberculosis

Parameter Strain/Condition Value Reference

IC50
Mtb inside THP-1

macrophages
0.07 µM [1][6][7][8][9][10]

IC50

Mtb H37Rv (axenic

culture with

cholesterol)

2.12 µM [1]

IC50

Mtb Erdman (axenic

culture with

cholesterol)

0.71 µM [1]

IC50
Mtb H37Rv (axenic

culture with glucose)
>125 µM [1]

IC50
Mtb Erdman (axenic

culture with glucose)
>50 µM [1]

MIC90
45 clinical isolates and

3 lab strains
1.2 µM [9]

MIC Range Clinical isolates 0.3 - 1.4 µM [9]

Table 2: In Vivo Efficacy of GSK286
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Animal Model Dosing Effect Reference

BALB/c and

C3HeB/FeJ mice

(chronic TB)

10-200 mg/kg, p.o., 5

days/week for 4

weeks

Significant bactericidal

effect; maximal effect

at ~10 mg/kg

[1]

BALB/c mice

(subacute infection)

50 mg/kg, p.o., single

dose (with

Bedaquiline and

Pretomanid)

Increased efficacy in

combination
[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research.

The following sections describe the key experimental protocols used in the evaluation of

GSK286.

Intracellular Activity Assay in THP-1 Macrophages
This assay is fundamental to determining the potency of GSK286 against Mtb residing within

host cells.

Cell Culture: Human THP-1 monocytes are maintained in RPMI 1640 medium supplemented

with 10% fetal bovine serum, 1 mM pyruvate, and 2 mM L-glutamine at 37°C with 5% CO2.

[7]

Bacterial Culture: An M. tuberculosis H37Rv reporter strain expressing the firefly luciferase

gene is grown in Middlebrook 7H9 broth with 10% ADC, 0.4% glycerol, and 0.05% Tween.[7]

Infection: Differentiated THP-1 macrophages are infected with the Mtb reporter strain.

Compound Addition: GSK286 is added at various concentrations to the infected cell cultures.

Incubation: The treated, infected cells are incubated for a specified period.

Readout: Intracellular bacterial growth inhibition is quantified by measuring luciferase activity,

from which the IC50 value is determined.[7]
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Axenic Culture Minimum Inhibitory Concentration (MIC)
Assay
This assay determines the direct activity of GSK286 on Mtb in a cell-free system, highlighting

its dependence on cholesterol.

Media Preparation: A suitable liquid or solid culture medium is prepared. For cholesterol-

dependent assays, the medium is supplemented with cholesterol.

Bacterial Inoculum: A standardized inoculum of M. tuberculosis is prepared.

Compound Dilution: GSK286 is serially diluted across a range of concentrations in the

culture medium.

Inoculation and Incubation: The bacterial inoculum is added to the compound dilutions and

incubated under appropriate conditions.

Readout: Bacterial growth is assessed visually or using a growth indicator like alamarBlue.[2]

The MIC is the lowest concentration of GSK286 that inhibits visible growth.

cAMP Level Measurement
This protocol quantifies the direct downstream effect of GSK286 on its target, Rv1625c.

Bacterial Culture: Wild-type M. tuberculosis Erdman is grown in 200 mL of 7H9 medium

containing 0.5 mM cholesterol to an optical density at 600 nm (OD600) of 0.4.[2]

Compound Treatment: GSK286 is added at a concentration of 5 µM, and the culture is

incubated for 16 hours at 37°C.[2]

Cell Harvesting and Lysis: Cells are harvested by centrifugation, and the pellet is

resuspended in an acetonitrile-methanol-water solution.[2] An internal standard (e.g., 1.5 µM

8-Br-cAMP) is added, and the cells are lysed by bead beating.[2]

Analysis: The lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to

quantify the intracellular cAMP levels.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://journals.asm.org/doi/10.1128/aac.01294-22
https://journals.asm.org/doi/10.1128/aac.01294-22
https://journals.asm.org/doi/10.1128/aac.01294-22
https://journals.asm.org/doi/10.1128/aac.01294-22
https://journals.asm.org/doi/10.1128/aac.01294-22
https://journals.asm.org/doi/10.1128/aac.01294-22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the key pathways and workflows described in the foundational

studies of GSK286.
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Caption: Mechanism of action of GSK286 in Mycobacterium tuberculosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15608686?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture THP-1 Monocytes

Differentiate to Macrophages

Infect with Luciferase-expressing Mtb

Add Serial Dilutions of GSK286

Incubate

Measure Luciferase Activity

Calculate IC50

End

Click to download full resolution via product page

Caption: Experimental workflow for determining the intracellular activity of GSK286.
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Caption: Workflow for measuring intracellular cAMP levels in Mtb after GSK286 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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